N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide
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Overview
Description
N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often include the use of catalysts and solvents to facilitate the process. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles; conditionssolvent like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzenesulfonamide
- N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}-3-methylbenzenesulfonamide
Uniqueness
N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide stands out due to its unique substitution pattern on the quinoxaline core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
565172-06-7 |
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Molecular Formula |
C23H22N4O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-6-8-18(13-15)30(28,29)27-23-22(24-19-9-4-5-10-20(19)25-23)26-21-14-16(2)11-12-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
UIGVLZDIRCOUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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